![molecular formula C31H20N2O2 B2498277 2-[[1-Fenil-3-(4-fenilfenil)pirazol-4-il]metilideno]indeno-1,3-diona CAS No. 956741-95-0](/img/structure/B2498277.png)
2-[[1-Fenil-3-(4-fenilfenil)pirazol-4-il]metilideno]indeno-1,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an indene-1,3-dione moiety
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) . These enzymes play crucial roles in the nervous system, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO in the breakdown of monoamine neurotransmitters .
Mode of Action
Molecular modeling of related 2-pyrazoline compounds suggests a potential for selective inhibition of cholinesterase enzymes . This suggests that 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione might interact with its targets, leading to changes in their activity .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can lead to cellular damage when overexpressed .
Result of Action
Related compounds have been associated with a reduction in the activity of acetylcholinesterase, leading to changes in nerve impulse transmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one derivatives: These compounds share structural similarities and have been studied for their biological activities.
2-(5-(4-Chlorostyryl)-1H-pyrazol-3-yl)phenol: This compound has shown moderate potency against certain fungal strains and shares the pyrazole core structure.
Uniqueness
What sets 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione apart is its unique combination of the pyrazole and indene-1,3-dione moieties, which confer distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20N2O2/c34-30-26-13-7-8-14-27(26)31(35)28(30)19-24-20-33(25-11-5-2-6-12-25)32-29(24)23-17-15-22(16-18-23)21-9-3-1-4-10-21/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBVUHOIYQUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
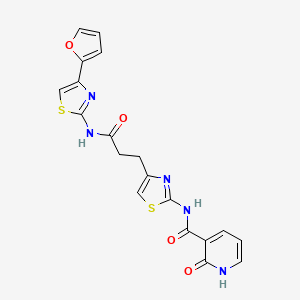
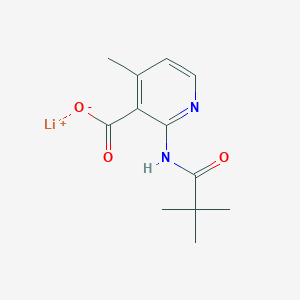
![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)
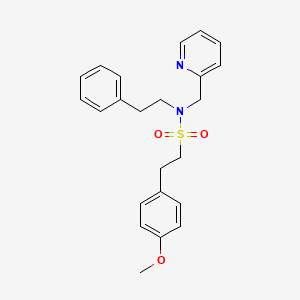
![5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B2498205.png)
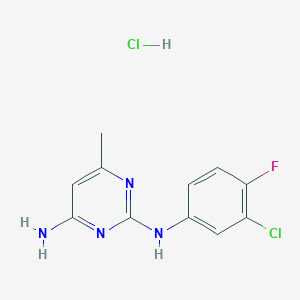
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
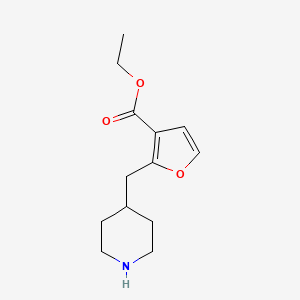
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2498209.png)
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
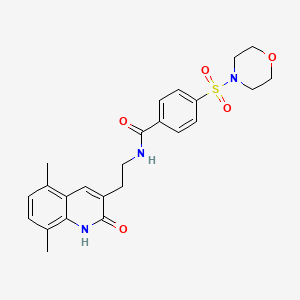

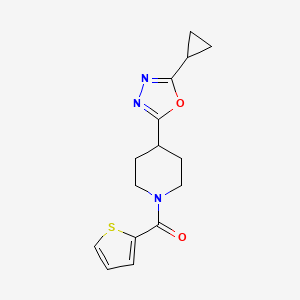
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
